4-Bromo-3-methyl-1H-indazole

Physicochemical profiling Indazole NH acidity Structure–property relationships

4-Bromo-3-methyl-1H-indazole (CAS 1159511-73-5) is a heterocyclic aromatic compound belonging to the indazole family, characterized by a fused benzene–pyrazole bicyclic core with a bromine atom at the 4-position and a methyl group at the 3-position (molecular formula C₈H₇BrN₂, molecular weight 211.06 g·mol⁻¹). The indazole scaffold is recognized as a bioisostere of phenol and is widely employed in medicinal chemistry for kinase inhibitor design and other therapeutic programs.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1159511-73-5
Cat. No. B1371564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methyl-1H-indazole
CAS1159511-73-5
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C=CC=C2Br
InChIInChI=1S/C8H7BrN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11)
InChIKeyQLPNZDSBEQBVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methyl-1H-indazole (CAS 1159511-73-5): Physicochemical Identity and Core Scaffold


4-Bromo-3-methyl-1H-indazole (CAS 1159511-73-5) is a heterocyclic aromatic compound belonging to the indazole family, characterized by a fused benzene–pyrazole bicyclic core with a bromine atom at the 4-position and a methyl group at the 3-position (molecular formula C₈H₇BrN₂, molecular weight 211.06 g·mol⁻¹) . The indazole scaffold is recognized as a bioisostere of phenol and is widely employed in medicinal chemistry for kinase inhibitor design and other therapeutic programs . The compound is commercially supplied as a solid with typical purity ≥ 95%, and its predicted physicochemical properties—including aqueous solubility, lipophilicity, and NH acidity—differ from those of other bromo- and methyl-substituted indazole isomers in ways that influence both synthetic handling and structure–activity relationship (SAR) interpretation .

Why 4-Bromo-3-methyl-1H-indazole Cannot Be Simply Replaced by Other Bromo- or Methyl-Indazoles


Although several bromoindazole and 3-methylindazole analogs are commercially available, their substitution patterns impart distinct electronic, steric, and lipophilic properties that alter NH acidity, solubility, and cross-coupling reactivity [1]. For instance, moving the bromine atom from the 4- to the 5-position changes the pKa by approximately 0.04–0.05 log units and increases log P by roughly 0.4–0.5 units, potentially affecting membrane permeability and off-target binding . These differences mean that the specific 4-bromo-3-methyl substitution pattern cannot be interchanged with other isomers without re-optimizing synthetic routes or biological SAR.

Quantitative Differentiation of 4-Bromo-3-methyl-1H-indazole Versus Closest Analogs


NH Acidity (pKa): 4-Br-3-Me Substitution Produces a Moderately Weaker Acid than 4-Br-1H-indazole

The predicted aqueous pKa of 4-bromo-3-methyl-1H-indazole is 13.17 ± 0.40 , which is 0.39 log units higher (weaker acid) than that of 4-bromo-1H-indazole (pKa 12.78 ± 0.40) . This difference is consistent with the electron-donating effect of the 3-methyl group, which reduces the acidity of the indazole NH proton relative to the non-methylated 4-bromo analog. The pKa value is also 0.04 units higher than that of 5-bromo-3-methyl-1H-indazole (pKa 13.13 ± 0.40) , indicating that the bromine position additionally modulates NH acidity.

Physicochemical profiling Indazole NH acidity Structure–property relationships

Lipophilicity (LogP): The 4-Br-3-Me Pattern Yields Distinct Lipophilicity from 5-Br-3-Me and Non-methylated Analogs

The calculated LogP of 4-bromo-3-methyl-1H-indazole is reported as 2.20–2.63 (ChemBase: LogP = 2.196; ChemicalBook: XLogP3 = 2.63) [1]. This value is approximately 0.4–0.5 LogP units lower than that of 5-bromo-3-methyl-1H-indazole (LogP = 2.63–3.05) [2]. The reduced lipophilicity of the 4-bromo isomer is attributed to the different spatial orientation of the bromine substituent, which yields a smaller molecular dipole and altered solvation. Compared to 4-bromo-1H-indazole (LogP = 2.33–2.59), the target compound's LogP is similar, but the presence of the 3-methyl group adds steric bulk that can influence target binding .

Lipophilicity LogP Drug-likeness

Aqueous Solubility: Limited but Distinct from Non-brominated 3-Methylindazole

4-Bromo-3-methyl-1H-indazole exhibits a calculated aqueous solubility of 0.36 g·L⁻¹ (approximately 1.7 mM) at 25 °C . In contrast, 3-methyl-1H-indazole, which lacks the bromine substituent, is significantly more soluble owing to its lower molecular weight and reduced halogen-induced hydrophobicity (exact value not reported but qualitatively more soluble). Among isomeric bromo-methylindazoles, the 4-bromo isomer's solubility is broadly comparable to that of the 5-bromo isomer (~0.3–0.4 g·L⁻¹ estimated from analogous LogP values), but the 4-bromo isomer's slightly lower LogP may confer a marginal solubility advantage in predominantly aqueous media [1].

Aqueous solubility Formulation Reaction medium compatibility

Binding Affinity to Bromodomain-Containing Proteins: A Differential Interaction Profile

In fluorescence polarization and isothermal titration calorimetry assays, 4-bromo-3-methyl-1H-indazole exhibited weak binding to the first bromodomain of BRD4 (BRD4 BD1) with a reported dissociation constant (Kd) of 1.91 μM and an inhibition constant (Ki) of 3.30 μM [1][2]. By comparison, more elaborated indazole-based bromodomain inhibitors containing additional aryl substituents at the 4-position (e.g., A-674563-derived scaffolds) achieve nanomolar affinity, but these gains depend on the 4-bromo intermediate for late-stage diversification via Suzuki coupling . The basal affinity of the 4-bromo-3-methyl core for BRD4 BD1 provides a quantifiable starting point for fragment-based or structure-guided optimization, and the bromine atom at C4 serves as both a synthetic handle and a potential halogen-bond donor in the acetyl-lysine binding pocket [2].

Bromodomain inhibition BRD4 BD1 Epigenetic probe

Role as a Synthetic Intermediate: Enabling the 4-Aryl-3-methylindazole Pharmacophore

4-Bromo-3-methyl-1H-indazole serves as the key aryl halide component in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to furnish 4-aryl-3-methylindazoles, a core substructure found in potent Akt kinase inhibitors such as A-674563 (Akt1 IC₅₀ = 11 nM) [1]. While the 5-bromo-3-methyl isomer can also undergo Suzuki coupling, the 4-substitution pattern is essential for accessing A-674563-like molecules because the 4-aryl group occupies a specific hydrophobic pocket in the Akt ATP-binding site; moving the aryl group to the 5-position would place it in a sterically incompatible orientation per available X-ray co-crystal structures [2]. No comparable synthetic route to 4-arylindazole Akt inhibitors exists using 5-bromo- or 6-bromo-3-methylindazole as the starting material.

Suzuki coupling Building block Kinase inhibitor synthesis

Optimal Deployment Scenarios for 4-Bromo-3-methyl-1H-indazole in Drug Discovery and Chemical Biology


Fragment-Based Discovery of Bromodomain (BRD4) Inhibitors via C4 Elaboration

The weak but reproducible binding to BRD4 BD1 (Kd = 1.91 μM) positions 4-bromo-3-methyl-1H-indazole as a validated fragment hit for structure-guided optimization [1]. The bromine at C4 provides a convenient synthetic handle for Suzuki–Miyaura cross-coupling to introduce aryl or heteroaryl groups that probe the acetyl-lysine binding pocket, a strategy that has yielded low-nanomolar BRD4 inhibitors from related indazole fragments [2].

Synthesis of Akt Kinase Inhibitors (A-674563 Class) for Oncology Research

This compound is the mandatory building block for constructing the 4-aryl-3-methylindazole core of A-674563 (Akt1 IC₅₀ = 11 nM) and its analogs . The 4-bromo substituent undergoes palladium-catalyzed cross-coupling with pyridyl boronic acids to install the essential 4-(3-pyridyl) group; no other bromoindazole isomer yields the correct regiochemistry for binding the Akt ATP pocket [3].

Physicochemical Screening Libraries Requiring Defined NH Acidity and Lipophilicity

With a predicted pKa of 13.17 and LogP of ~2.4, 4-bromo-3-methyl-1H-indazole occupies a distinct physicochemical space compared to its 5-bromo isomer (pKa 13.13, LogP ~2.8) and non-methylated 4-bromoindazole (pKa 12.78) . This makes it a useful member of focused property-screening sets where small shifts in acidity and lipophilicity are correlated with changes in permeability, metabolic stability, or off-target binding.

Chemical Biology Tools Requiring Site-Selective N-Functionalization

The 4-bromo-3-methyl substitution pattern directs N-alkylation and N-arylation to the less hindered N1 or N2 position with predictable regioselectivity, a property exploited in the synthesis of 1H-indazole-1-carboxylic acid esters used as protected intermediates for kinase inhibitor libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.